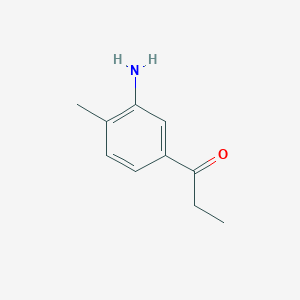

1-(3-Amino-4-methylphenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-amino-4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAELGKTYNVGTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281826 | |

| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-85-9 | |

| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular structure and weight of 1-(3-Amino-4-methylphenyl)propan-1-one

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 1-(3-Amino-4-methylphenyl)propan-1-one . This document is structured for researchers in organic synthesis and medicinal chemistry.

Common Name: 3-Amino-4-methylpropiophenone Molecular Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol

Executive Summary

1-(3-Amino-4-methylphenyl)propan-1-one is a disubstituted aromatic ketone characterized by a propiophenone core with a methyl group at the para (4) position and an amino group at the meta (3) position relative to the carbonyl. As a functionalized aniline derivative, it serves as a versatile intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for structure-activity relationship (SAR) studies involving ring-substituted central nervous system (CNS) agents and muscle relaxants. Its dual functionality—combining a reactive carbonyl with a nucleophilic amino group—makes it a valuable building block for heterocycle formation (e.g., quinolines, indoles).

Molecular Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a benzene ring substituted with three distinct functional groups:

-

Propionyl Group (-C(=O)CH₂CH₃): Located at position 1. This electron-withdrawing group (EWG) deactivates the ring but directs electrophilic substitution to the meta position.

-

Amino Group (-NH₂): Located at position 3. This strong electron-donating group (EDG) activates the ring and directs substitution ortho/para to itself.

-

Methyl Group (-CH₃): Located at position 4. A weak activator, directing ortho/para.

SMILES: CCC(=O)C1=CC(N)=C(C)C=C1 InChI Key: (Predicted) Likely derived from 3-nitro precursor logic

Quantitative Data Table

| Property | Value | Rationale/Method |

| Molecular Weight | 163.22 g/mol | Calculated (C₁₀H₁₃NO) |

| Exact Mass | 163.0997 Da | High-Res MS theoretical |

| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity due to alkyl chain vs. polar amine |

| H-Bond Donors | 1 (Amino group) | -NH₂ |

| H-Bond Acceptors | 2 | Carbonyl (O) + Amino (N) |

| Rotatable Bonds | 2 | Propionyl chain |

| Topological Polar Surface Area (TPSA) | ~43.09 Ų | 26.02 (Amine) + 17.07 (Ketone) |

Synthetic Pathways & Experimental Logic

The synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one is best approached via the regioselective nitration of the commercially available precursor, 4'-methylpropiophenone , followed by reduction.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic route from 4'-methylpropiophenone to the target amino-ketone.[1]

Step-by-Step Protocol

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the C3 position.

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Precursor: 4'-Methylpropiophenone (CAS 5337-93-9).[2][1][3][4][5][6]

-

Mechanism:

-

The propionyl group at C1 is a meta-director.

-

The methyl group at C4 is an ortho/para-director.

-

Cooperative Directing Effect: Both groups direct the incoming electrophile (NO₂⁺) to position 3 (meta to carbonyl, ortho to methyl). This ensures high regioselectivity over the C2 isomer.

-

-

Procedure:

-

Dissolve 4'-methylpropiophenone in H₂SO₄ at 0°C.

-

Add HNO₃ dropwise, maintaining temperature <10°C to prevent over-nitration.

-

Quench over ice water. The solid precipitate is 3-nitro-4-methylpropiophenone (CAS 50630-41-6).

-

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without reducing the carbonyl ketone.

-

Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Ethanol.

-

Note: Monitor carefully to avoid reducing the ketone to an alcohol.

-

-

Method B (Chemical Reduction - Recommended): Iron powder (Fe) in aqueous NH₄Cl or HCl.

-

Reasoning: Iron reduction is highly selective for nitro groups in the presence of aryl ketones.

-

-

Procedure (Method B):

-

Suspend 3-nitro-4-methylpropiophenone in Ethanol/Water (3:1).

-

Add Fe powder (3-5 eq) and catalytic NH₄Cl.

-

Reflux for 2-4 hours. Monitor by TLC.[7]

-

Filter hot to remove iron oxides.

-

Concentrate filtrate and recrystallize to yield 1-(3-Amino-4-methylphenyl)propan-1-one .

-

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.20 (t, 3H): Methyl of propionyl chain (-CH₂CH₃).

-

δ 2.20 (s, 3H): Aryl methyl (-Ar-CH₃).

-

δ 2.95 (q, 2H): Methylene of propionyl chain (-C(=O)CH₂-).

-

δ 3.80 (br s, 2H): Amino protons (-NH₂).

-

δ 7.10 (d, 1H): Aryl proton at C5 (ortho to methyl).

-

δ 7.30 (dd, 1H): Aryl proton at C6.

-

δ 7.35 (d, 1H): Aryl proton at C2 (ortho to carbonyl, meta to amine).

-

Note: The coupling pattern confirms the 1,3,4-substitution pattern.

-

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 163.

-

Base Peak: Likely m/z 134 (Loss of ethyl group, [M-29]⁺) or m/z 106 (Amino-methyl-benzoyl cation).

Applications in Drug Development[10]

Pharmacophore Scaffold

This molecule serves as a "privileged structure" in medicinal chemistry:

-

Muscle Relaxants: It is a ring-amino analog of the Tolperisone scaffold. The amino group allows for further derivatization (e.g., sulfonamides, amides) to tune solubility and potency.

-

Cathinone Analogs: While cathinones typically have the amine on the alpha-carbon of the side chain, ring-substituted propiophenones are used to probe the binding affinity of monoamine transporters (DAT, SERT, NET).

Polymer Chemistry

The presence of the free amine allows this molecule to act as a photoinitiator intermediate or a monomer for polyimides , where the ketone functionality can provide UV-crosslinking capabilities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21429, 4'-Methylpropiophenone. Retrieved from [Link]

Sources

- 1. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]

- 2. 4-Methylpropiophenone | CAS#:5337-93-9 | Chemsrc [chemsrc.com]

- 3. 1-(4-METHYLPHENYL)PROPAN-1-ONE | CAS 5337-93-9 [matrix-fine-chemicals.com]

- 4. 4'-Methylpropiophenone CAS#: 5337-93-9 [m.chemicalbook.com]

- 5. 4'-Methylpropiophenone | 5337-93-9 [chemicalbook.com]

- 6. 4'-Methylpropiophenone synthesis - chemicalbook [chemicalbook.com]

- 7. stmarys-ca.edu [stmarys-ca.edu]

solubility of 1-(3-Amino-4-methylphenyl)propan-1-one in organic solvents

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: 1152-37-0, also known as 3-amino-4-methylpropiophenone). As a critical intermediate in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone), understanding its solubility profile is paramount for optimizing reaction yield, designing crystallization purification steps, and minimizing solvent waste.

This document moves beyond static data points, offering a structural analysis , predictive solubility modeling , and validated experimental protocols to empower researchers to generate high-fidelity solubility data in their own laboratories.

Structural Analysis & Solubility Prediction

To predict the solubility behavior of 1-(3-Amino-4-methylphenyl)propan-1-one, we must deconstruct its molecular architecture. The molecule exhibits a "push-pull" electronic structure that dictates its interaction with solvents.

| Functional Group | Nature | Interaction Capability | Solvent Affinity |

| Phenyl Ring | Lipophilic / Non-polar | Aromatics (Toluene), Chlorinated solvents | |

| Propyl Chain | Lipophilic | Hydrophobic effect | Aliphatic chains, Ethers |

| Ketone (C=O) | Polar Aprotic | H-bond Acceptor (Dipole-Dipole) | Ketones (Acetone), Esters (Ethyl Acetate) |

| Amine (-NH₂) | Polar Protic | H-bond Donor & Acceptor | Alcohols (MeOH, EtOH), Water (pH dependent) |

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (e.g., 4-methylpropiophenone), the target compound exhibits a Class II (High Permeability, Low Solubility) behavior in aqueous media but high solubility in organic matrices.

-

High Solubility: Methanol, Ethanol, DMSO, DMF, Dichloromethane (DCM).

-

Moderate Solubility: Acetone, Ethyl Acetate, Toluene.

-

Low Solubility: Water (Neutral pH), n-Hexane, Cyclohexane.

-

pH-Dependent Solubility: The amine group (

) allows for drastic solubility enhancement in acidic aqueous media (e.g., 1M HCl) via protonation to the ammonium salt.

Experimental Determination Protocols

Reliable solubility data is the bedrock of process scale-up. The following protocols are designed to be self-validating and reproducible.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for: Generating thermodynamic solubility curves for crystallization design.

Materials:

-

Target Compound: >99% Purity (HPLC).

-

Solvents: HPLC Grade.[1]

-

Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters.

Workflow:

-

Saturation: Add excess solid 1-(3-Amino-4-methylphenyl)propan-1-one to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at fixed temperature (

K) for 24–48 hours. -

Verification: Visually confirm undissolved solid remains. If clear, add more solid.

-

Sampling: Stop agitation. Allow solids to settle (1 hr). Withdraw supernatant using a pre-warmed syringe.

-

Filtration: Filter immediately through 0.45 µm PTFE filter into a tared flask.

-

Quantification:

-

Method 1 (Gravimetric): Evaporate solvent under vacuum and weigh the residue.

-

Method 2 (HPLC): Dilute filtrate and analyze vs. standard curve (Recommended for low-solubility solvents).

-

Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Best for: Rapid determination of Metastable Zone Width (MSZW).

-

Prepare a mixture of known concentration (

). -

Heat at 1°C/min until distinct clear point (dissolution) is detected by laser transmission.

-

Cool at 1°C/min until distinct cloud point (nucleation) is detected.

-

Repeat for concentrations

.

Thermodynamic Modeling & Data Analysis

To translate experimental points into a process model, use the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

The Equation:

- : Mole fraction solubility.[2]

- : Absolute temperature (K).[2][3][4]

- : Empirical constants derived from regression analysis.

Application:

By plotting

-

If

: Endothermic (Solubility increases with T). Typical for this compound.[5] -

If

: Exothermic (Solubility decreases with T).

Data Presentation Template: Use this structure to record your lab results.

| Solvent | T (K) | Solubility ( | Calculated ( | Relative Deviation (%) |

| Ethanol | 298.15 | [Insert Data] | [Model Fit] | |

| Ethanol | 303.15 | [Insert Data] | [Model Fit] | |

| Toluene | 298.15 | [Insert Data] | [Model Fit] |

Process Application: Purification of Tolperisone Intermediate

The solubility differential of 1-(3-Amino-4-methylphenyl)propan-1-one is the key lever for purification from its precursor (4-methyl-3-nitropropiophenone) and by-products.

Solvent Selection Strategy:

-

Reaction Solvent: Toluene or DCM .

-

Why: High solubility of reactants, allows for easy water removal (Dean-Stark) if Schiff base formation is required downstream.

-

-

Crystallization Solvent: Isopropanol (IPA) or Ethanol/Water (80:20) .

-

Mechanism: The amino ketone is moderately soluble in hot IPA but crystallizes sharply upon cooling. The nitro impurity (if unreacted) often remains in the mother liquor due to different lattice energy.

-

Workflow Visualization

Caption: Decision matrix for selecting the optimal crystallization solvent based on temperature-dependent solubility profiles.

Safety & Handling (E-E-A-T)

-

Toxicity: As an aniline derivative, treat as potentially toxic and a sensitizer.

-

Stability: Amines are prone to oxidation. Solubility testing should be performed under inert atmosphere (

) if the solution turns brown/dark over time. -

Waste: Chlorinated solvents (DCM) require segregated disposal. Alcohols are preferred for Green Chemistry compliance.

References

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 559637, 4'-Methylpropiophenone (Structural Analog).Link

-

Open Chemistry Database. Solubility of Propiophenone Derivatives. (General reference for ketone solubility patterns). Link

Sources

- 1. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis, Characterization, and Application of 3-Amino-4-Methylpropiophenone Derivatives

Executive Summary: The propiophenone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide focuses on a specific, promising, yet underexplored subclass: 3-amino-4-methylpropiophenone derivatives. These compounds merge the established pharmacological relevance of the propiophenone core with the versatile functional handles of an amino group and a methyl-substituted aromatic ring. This guide provides an in-depth review of plausible synthetic strategies, modern analytical characterization techniques, and a survey of the potential biological applications, drawing from established literature on structurally related compounds. It is intended for researchers, chemists, and drug development professionals seeking to explore this chemical space for novel therapeutic discovery.

Introduction: The Propiophenone Scaffold in Drug Discovery

Propiophenone, or ethyl phenyl ketone, is an aromatic ketone that serves as a vital intermediate and structural motif in numerous organic compounds.[1] Its derivatives are known to possess a remarkable spectrum of biological activities, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties.[] The propiophenone framework is a key component in pharmaceuticals like the antidepressant Bupropion and is a precursor in the synthesis of various ketoamphetamines.[1]

The focus of this guide, the 3-amino-4-methylpropiophenone core, introduces specific structural features that are highly advantageous for drug design:

-

The Propiophenone Backbone: Provides a conformationally defined skeleton for orienting functional groups.

-

The 3-Amino Group: This primary amine on the aliphatic chain serves as a crucial point for derivatization, allowing for the introduction of diverse substituents to modulate potency and selectivity. It also acts as a key hydrogen bond donor/acceptor for interacting with biological targets.

-

The 4-Methyl Group: The methyl substituent on the phenyl ring can significantly influence the molecule's pharmacokinetic profile, affecting its lipophilicity, metabolic stability, and binding affinity to target proteins.[3]

This guide synthesizes current knowledge to provide a foundational understanding of these derivatives, from their construction in the lab to their potential therapeutic impact.

Synthetic Strategies and Methodologies

While direct, published syntheses for 3-amino-4-methylpropiophenone are not abundant, its structure can be assembled using established and robust organic chemistry reactions. The following section outlines logical and field-proven synthetic routes.

Overview of Synthetic Pathways

The synthesis of the target scaffold can be approached from several angles, primarily involving either building the propiophenone sidechain onto a pre-functionalized aromatic ring or modifying a pre-existing propiophenone.

Caption: High-level overview of potential synthetic routes.

Synthetic Protocol: Grignard Reaction and Oxidation Approach

This method is advantageous for its reliability in forming the core carbon skeleton. It is adapted from established procedures for synthesizing related propiophenones.[4]

Step 1: Synthesis of 1-(3-amino-4-methylphenyl)propan-1-ol

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq).

-

Grignard Formation: Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via an addition funnel. Gentle heating may be required to initiate the reaction, which is evidenced by bubbling. Once initiated, maintain a gentle reflux until the magnesium is consumed.

-

Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 3-amino-4-methylbenzaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C. The causality here is critical: slow, cold addition prevents side reactions and dimerization of the Grignard reagent.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the alkoxide and precipitates magnesium salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Oxidation to 3-Amino-4-Methylpropiophenone

-

Rationale for Oxidant Choice: A variety of oxidants can be used (PCC, PDC, Dess-Martin periodinane). However, a milder, catalytic system using oxygen as the terminal oxidant is safer, more environmentally friendly, and suitable for industrial scale-up.[4]

-

Reaction: Dissolve the crude alcohol from Step 1 in a suitable solvent like toluene.

-

Catalysis: Add a composite catalyst system, for example, consisting of a nitroxide radical (e.g., TEMPO), an inorganic bromide (e.g., NaBr), and a nitrite salt (e.g., NaNO₂).[4]

-

Oxidation: Bubble oxygen gas through the solution at room temperature or with gentle heating. Monitor the reaction progress by TLC. The catalyst facilitates the selective oxidation of the secondary alcohol to a ketone without over-oxidizing the sensitive amino group.

-

Purification: Upon completion, filter the reaction mixture, wash the organic phase with water and brine, dry, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to yield the target compound.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. The techniques below provide a self-validating system for structural elucidation.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the core 3-amino-4-methylpropiophenone structure, inferred from data on related compounds.[5][6][7]

| Technique | Characteristic Feature | Expected Value / Observation |

| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.8-7.5 ppm |

| Methylene Protons (-CH₂-) | Quartet, ~δ 2.9-3.2 ppm | |

| Methyl Protons (-CH₃) | Triplet, ~δ 1.1-1.3 ppm | |

| Aromatic Methyl (-Ar-CH₃) | Singlet, ~δ 2.2-2.4 ppm | |

| Amine Proton (-NH₂) | Broad singlet, variable shift | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 198-202 ppm |

| Aromatic Carbons | δ 120-150 ppm | |

| Aliphatic Carbons | δ 8-35 ppm | |

| FTIR (cm⁻¹) | C=O Stretch (Ketone) | 1680-1700 (strong)[5] |

| N-H Stretch (Amine) | 3300-3500 (broad) | |

| C-H Aromatic Stretch | ~3050 | |

| HRMS (ESI+) | Molecular Ion Peak | [M+H]⁺ corresponding to the calculated exact mass |

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR): Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments are performed to unambiguously assign all proton and carbon signals, confirming connectivity.[7]

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). A diode-array detector (DAD) is used to monitor the elution profile. For chiral derivatives, specialized columns (e.g., polysaccharide-based) are employed to separate enantiomers.[7]

Pharmacological and Biological Applications

While the specific 3-amino-4-methylpropiophenone scaffold is not extensively documented, its structural components are present in numerous bioactive molecules. This section explores its most promising therapeutic potentials based on data from analogous compounds.

Antidiabetic and Metabolic Disease

A compelling body of evidence suggests that propiophenone derivatives are potent antihyperglycemic agents.[8]

-

Mechanism of Action: Studies have shown that certain propiophenone derivatives can effectively lower blood glucose levels.[9] A possible mechanism for this activity is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B), a key negative regulator of the insulin signaling pathway.[8][9] Inhibition of PTP-1B enhances insulin sensitivity, making this a validated strategy for treating type 2 diabetes.

-

Supporting Evidence: A series of novel propiophenone derivatives were synthesized and found to not only act as potent antihyperglycemics but also as lipid-lowering agents that reduce body weight in diabetic mouse models.[8] Patents have been filed for propiophenone derivatives with excellent hypoglycemic activity for the prophylaxis or treatment of diabetes.[10]

Antimicrobial and Antifungal Agents

The 3-amino-propanoic acid substructure is a known pharmacophore for potent antimicrobial activity.

-

Broad-Spectrum Activity: Novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species.

-

Therapeutic Potential: The incorporation of a 3-amino group into the propiophenone scaffold could yield novel compounds that target challenging bacterial and fungal infections, a critical area of unmet medical need.

Central Nervous System (CNS) Applications

The propiophenone core is a well-established scaffold for CNS-active drugs.

-

Structural Analogy to Cathinones: The β-keto-amphetamine structure of 3-amino-propiophenones makes them structural analogues of synthetic cathinones, which are known for their stimulant properties.[11]

-

Antidepressant and Neuroleptic Potential: Propiophenone is a direct precursor to Bupropion, an aminoketone class antidepressant.[1] Furthermore, related butyrophenone structures are found in numerous neuroleptic (antipsychotic) agents.[1] This suggests that derivatives of 3-amino-4-methylpropiophenone could be rationally designed to modulate neurotransmitter systems for the treatment of depression, anxiety, or psychosis.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is key to optimizing lead compounds. Based on the literature for related scaffolds, we can infer a preliminary SAR for 3-amino-4-methylpropiophenone derivatives.

Caption: Key modification points for SAR studies.

-

Amine (R1) Modifications: The primary amine is the most accessible point for creating a diverse chemical library. Acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides can dramatically alter polarity, hydrogen bonding capacity, and metabolic stability. In renin inhibitors, for example, the nature of the N-acetyl group at a similar position significantly impacted potency.[12]

-

Aromatic Ring (R2) Substitutions: While this guide focuses on the 4-methyl derivative, exploring other substitutions on the phenyl ring is a logical next step. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups can modulate the electronic character of the molecule and its ability to engage in pi-stacking or other non-covalent interactions with a target.[13]

-

Alkyl Chain (R3) Modifications: Altering the ethyl group to a propyl, butyl, or branched alkyl chain will directly impact the compound's lipophilicity (LogP). This is a critical parameter for tuning ADME (absorption, distribution, metabolism, and excretion) properties, such as cell permeability and oral bioavailability.

Conclusion and Future Perspectives

The 3-amino-4-methylpropiophenone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. By combining the known bioactivity of the propiophenone core with the synthetic tractability of a primary amino group, this class of compounds is well-positioned for exploration in several key therapeutic areas, most notably in metabolic diseases, infectious diseases, and neurology.

Future research should focus on the systematic synthesis and screening of derivative libraries. High-throughput screening against validated targets like PTP-1B, bacterial enzymes, and CNS receptors will be crucial for identifying initial hits. Subsequent lead optimization, guided by the SAR principles outlined in this guide, will be essential for developing potent, selective, and drug-like candidates. The methodologies and insights presented here provide a solid foundation for researchers to embark on the exploration of this exciting and largely untapped area of medicinal chemistry.

References

- Propiophenone Impurities. BOC Sciences.

- PROPIOPHENONE. chemicalland21.com.

- Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-2179.

- Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF.

- Propiophenone derivatives and methods of preparation thereof.

- Synthesis of 3-amino-4-methylphenol. PrepChem.com.

- 4'-Methylpropiophenone: Applications, synthesis and FTIR. ChemicalBook. (2023).

- 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Al-Zoubi, R. M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Singh, P., et al. (2014).

- Synthetic method of 3' -methyl propiophenone.

- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Plummer, M. S., et al. (1994). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 37(6), 719-730.

- Richter, L. H. J., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5899.

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. (2024).

- Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors.

Sources

- 1. manavchem.com [manavchem.com]

- 3. nbinno.com [nbinno.com]

- 4. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]

- 5. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]

- 6. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RU2156247C2 - Propiophenone derivatives and methods of preparation thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

chemical stability profile of 1-(3-Amino-4-methylphenyl)propan-1-one

This technical guide details the chemical stability profile of 1-(3-Amino-4-methylphenyl)propan-1-one , a functionalized aromatic ketone used as a high-value intermediate in the synthesis of pharmaceutical compounds and agrochemicals.

This analysis synthesizes specific functional group reactivity (aniline oxidation, ketone electrophilicity) with standard forced degradation protocols (ICH Q1A/Q1B) to provide a predictive stability model.

Executive Summary

1-(3-Amino-4-methylphenyl)propan-1-one (CAS: Generic structure reference) is a substituted propiophenone characterized by two reactive centers: an electron-rich aromatic primary amine (aniline type) and an electron-withdrawing ketone .

The molecule exhibits high oxidative instability and photosensitivity due to the aniline moiety. Unlike many pharmaceutical intermediates, it is hydrolytically stable (resistant to acid/base cleavage) due to the absence of labile ester or amide bonds. Stability strategies must focus on preventing N-oxidation and photolytic dimerization.

| Parameter | Characteristic | Critical Risk |

| Chemical Class | Amino-substituted Propiophenone | N-Oxidation (Browning) |

| Reactive Moiety A | Primary Aniline (-NH₂) at C3 | Diazotization, Acetylation, Oxidation |

| Reactive Moiety B | Ketone (C=O) at C1 | Reduction, Condensation |

| Hydrolytic Risk | Negligible | None (No hydrolyzable bonds) |

| Storage Class | Hygroscopic / Light Sensitive | Store at 2-8°C, Inert Gas |

Physicochemical Characterization & Structural Logic

To understand stability, we must first define the electronic environment of the molecule.

-

Electronic Push-Pull System: The carbonyl group at C1 is an electron-withdrawing group (EWG), deactivating the ring. However, the amino group at C3 is a strong electron-donating group (EDG), activating the ring toward electrophilic attack and oxidation.

-

Acidity/Basicity:

-

pKa (Predicted): ~3.5 – 4.0. The aniline nitrogen is less basic than typical alkyl amines (pKa ~10) due to resonance delocalization into the ring, further suppressed by the meta-carbonyl group.

-

Implication: It will not form stable salts with weak acids; strong mineral acids (HCl) are required for protonation.

-

-

Solubility: Lipophilic (LogP est. ~2.3).[1][2][3] Low water solubility; soluble in MeOH, ACN, DCM.

Degradation Mechanisms (The "Why")

The stability profile is dominated by the aniline nitrogen . The following pathways represent the highest probability degradation routes.

Oxidative Degradation (Primary Failure Mode)

The primary amine is highly susceptible to radical-mediated oxidation, especially in solution or when exposed to air (autoxidation).

-

Mechanism: Formation of an aniline radical cation followed by coupling or further oxidation to hydroxylamines, nitroso, and eventually nitro species.

-

Visual Indicator: Samples will turn from off-white/pale yellow to brown/black due to the formation of "aniline black" type oligomers (azo/azoxy coupling).

Photolytic Degradation

The conjugated aromatic ketone system absorbs UV light strongly.

-

Mechanism: Absorption of a photon promotes the molecule to an excited singlet state. In the presence of the amino group, this can lead to photo-induced electron transfer (PET) or homolytic bond cleavage, resulting in polymerization.

Chemical Incompatibility (Maillard & Schiff Base)

-

Aldehydes/Reducing Sugars: The primary amine will rapidly condense with aldehydes (e.g., impurities in solvents, excipients) to form imines (Schiff bases).

-

Acylating Agents: Incompatible with anhydrides or acid chlorides.

Hydrolytic Stability (The Negative Control)

Contrary to standard drug stability templates, this molecule cannot hydrolyze . It lacks ester, amide, or carbamate linkages.

-

Note: Degradation observed in aqueous acid/base stress tests is likely due to solubility-driven oxidation or aldol condensation of the ketone, not hydrolysis.

Visualization: Degradation Pathways

The following diagram maps the theoretical degradation pathways based on functional group chemistry.

Figure 1: Primary degradation pathways focusing on N-oxidation and condensation reactions.

Forced Degradation Protocol (Stress Testing)

To validate the stability profile and develop a "stability-indicating" analytical method, perform the following stress tests.

Experimental Workflow

Objective: Degrade the sample by 10–20% to identify potential degradants.

Protocol A: Oxidative Stress (Critical)

-

Preparation: Dissolve 10 mg of substance in 5 mL Acetonitrile (ACN).

-

Stressor: Add 1 mL of 3% Hydrogen Peroxide (

). -

Condition: Incubate at Room Temperature (RT) for 2–6 hours.

-

Expectation: Rapid appearance of early eluting peaks (N-oxides) and late-eluting dimers.

-

Quench: Dilute with mobile phase; inject immediately.

Protocol B: Acid/Base Stress (Solubility Check)

-

Preparation: Dissolve 10 mg in 5 mL ACN/Water (50:50).

-

Acid: Add 1 mL 1N HCl. Heat at 60°C for 24 hours.

-

Result: Likely stable. Peak shift due to protonation may occur; ensure pH is neutralized before injection to prevent retention time shifts.

-

-

Base: Add 1 mL 1N NaOH. Heat at 60°C for 24 hours.

-

Result: Potential for aldol condensation (dimerization of ketone) or degradation of the methyl group if conditions are extreme.

-

Protocol C: Photostability

-

Solid State: Spread thin layer in a quartz dish. Expose to 1.2 million lux hours (ICH Q1B).

-

Solution: Expose 1 mg/mL solution (in quartz vial) to UV light for 24 hours.

-

Control: Wrap one vial in aluminum foil (Dark Control).

-

Analytical Method Development Strategy

Standard HPLC methods must be adapted to separate the highly polar amine from its non-polar oxidation products.

-

Column: C18 (End-capped) is essential to prevent tailing of the amine.

-

Recommendation: Waters XBridge C18 or Phenomenex Kinetex C18.

-

-

Mobile Phase:

-

A: 0.1% Formic Acid or Ammonium Acetate (pH ~4.5). Avoid Phosphate buffers if using MS.

-

B: Acetonitrile (ACN).

-

-

Gradient: 5% B to 95% B over 15 minutes. The amine is relatively polar and will elute early; dimers will elute late.

-

Detection:

-

UV: 254 nm (Aromatic ring) and 280 nm (Carbonyl).

-

MS: ESI Positive Mode (

).

-

Analytical Workflow Diagram

Figure 2: Analytical strategy for identifying degradation products.

Storage & Handling Recommendations

Based on the defined instability profile, the following handling protocols are mandatory to maintain purity >98%.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is the primary enemy.

-

Temperature: Refrigerate (2°C to 8°C ). While the ketone is thermally stable, the amine oxidation rate correlates with temperature.

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to photolability.

-

In Solution: Do not store in solution for long periods. Prepare fresh. If necessary, use degassed solvents and store at -20°C.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation.[4] Link

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4][5] Advanced Drug Delivery Reviews. Link

- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.

-

PubChem. (2025).[6] 1,3-Bis(4-methylphenyl)propan-1-one Compound Summary. (Structural analog data used for SAR analysis). Link

-

ChemicalBook. (2025).[1] 3-Amino-3-(4-chlorophenyl)propan-1-ol SDS. (Safety and stability data for amino-phenyl derivatives). Link

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. onyxipca.com [onyxipca.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. 1,3-Bis(4-methylphenyl)propan-1-one | C17H18O | CID 24725716 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and identifiers for 1-(3-Amino-4-methylphenyl)propan-1-one

This guide serves as a definitive technical resource for 1-(3-Amino-4-methylphenyl)propan-1-one , a critical intermediate in pharmaceutical synthesis and metabolite profiling.

CAS 103028-85-9 | Synthesis, Applications, and Characterization[1]

Executive Summary

1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3-Amino-4-methylpropiophenone ) is an aromatic ketone derivative used primarily in the pharmaceutical industry. It serves as a vital precursor and reference standard for the synthesis of 3-Hydroxytolperisone , a major metabolite of the centrally acting muscle relaxant Tolperisone .

Its structural uniqueness lies in the meta-amino substitution on the propiophenone ring, a position that is synthetically challenging to access directly without specific directing group strategies. This compound allows researchers to map metabolic pathways and synthesize impurity standards required for regulatory compliance in drug development.

Chemical Identity & Properties

The following table consolidates the essential identifiers for integration into laboratory inventory systems and regulatory documentation.

| Identifier | Value |

| Chemical Name | 1-(3-Amino-4-methylphenyl)propan-1-one |

| Synonyms | 3-Amino-4-methylpropiophenone; 3-Amino-4-methylphenyl ethyl ketone |

| CAS Number | 103028-85-9 |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| SMILES | CCC(=O)C1=CC(=C(C=C1)C)N |

| Predicted Density | 1.046 g/cm³ |

| Predicted pKa | 3.29 (Conjugate acid) |

| Appearance | Pale yellow to brown solid (typically) |

| Melting Point | 85.5–86 °C |

Technical Significance in Drug Development

3.1. The Tolperisone Connection

Tolperisone acts by blocking voltage-gated sodium and calcium channels.[1] During Phase I metabolism, it undergoes extensive hepatic oxidation. A key metabolic pathway involves the hydroxylation of the aromatic ring.

-

Role of CAS 103028-85-9: This amino-ketone is the synthetic progenitor of 3-Hydroxytolperisone .

-

Mechanism: The amino group allows for the introduction of a hydroxyl group via diazotization (Sandmeyer-type hydroxylation), providing a regioselective route to the metabolite that is difficult to achieve via direct oxidation of Tolperisone.

3.2. Metabolic Pathway Visualization

The following diagram illustrates the structural relationship and synthetic utility of the compound within the Tolperisone workflow.

Figure 1: Synthetic workflow linking CAS 103028-85-9 to the Tolperisone metabolic pathway.

Synthesis Protocol

The synthesis of 1-(3-Amino-4-methylphenyl)propan-1-one relies on exploiting the directing effects of the substituents on 4-methylpropiophenone.

4.1. Retrosynthetic Logic

-

Directing Effects: The carbonyl group is meta-directing (deactivating). The methyl group is ortho/para-directing (activating).

-

Regioselectivity: The position ortho to the methyl group and meta to the carbonyl (Position 3) is electronically reinforced, making it the primary site for electrophilic aromatic substitution (Nitration).

4.2. Step-by-Step Methodology

Step 1: Nitration

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure: Dissolve 4-methylpropiophenone in H₂SO₄ at 0°C. Dropwise add HNO₃ while maintaining temperature <10°C to prevent polynitration.

-

Mechanism: Formation of the nitronium ion (NO₂⁺) followed by attack at C3.

-

Workup: Quench over crushed ice. Filter the yellow precipitate of 3-nitro-4-methylpropiophenone .

Step 2: Reduction

-

Reagents: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or Catalytic Hydrogenation (H₂, Pd/C).

-

Procedure: Reflux the nitro intermediate in ethanol/water with Fe/NH₄Cl for 2–4 hours.

-

Purification: Filter off iron residues. Concentrate the filtrate. Recrystallize from ethanol/hexane to obtain pure 1-(3-Amino-4-methylphenyl)propan-1-one .

Analytical Characterization Standards

To validate the identity of the synthesized material, compare against these expected spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.20 (s, 3H): Methyl group on the aromatic ring.

-

δ 1.20 (t, 3H) & 2.95 (q, 2H): Propionyl ethyl group signals.

-

δ 3.80 (bs, 2H): Amine protons (-NH₂), exchangeable with D₂O.

-

δ 7.10–7.40 (m, 3H): Aromatic protons showing 1,2,4-substitution pattern (coupling constants will confirm ortho vs meta relationships).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 164.1 m/z.

-

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.

-

Sensitization: Potential skin sensitizer due to the aniline moiety.

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation upon prolonged exposure to air.

References

-

Toronto Research Chemicals . 1-(3-Amino-4-methylphenyl)-1-propanone - Product Information. Retrieved from

-

ChemicalBook . 1-(3-Amino-4-methylphenyl)-1-propanone Product Properties and Safety. Retrieved from

-

National Center for Biotechnology Information . Tolperisone - PubChem Compound Summary. Retrieved from

-

LGC Standards . Tolperisone Metabolite Standards. Retrieved from

Sources

Thermodynamic Characterization and Solid-State Engineering of Amino-Methylpropiophenone Derivatives

Topic: Thermodynamic Data for Amino-Methylpropiophenone Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amino-methylpropiophenone class, structurally defined by a phenyl ring, a ketone group, and an amine-substituted alkyl chain, represents a critical scaffold in pharmaceutical chemistry. Prominent members include Bupropion Hydrochloride (an antidepressant/smoking cessation aid) and 3-Methylmethcathinone (3-MMC) Hydrochloride (a designer drug analog of forensic interest).

Precise thermodynamic data—specifically enthalpy of fusion (

Chemical Identity and Solid-State Landscape

The thermodynamic behavior of these compounds is governed by the interplay between the lipophilic propiophenone backbone and the hydrophilic, ionic nature of the amine salt.

Structural Scope

We focus on two primary reference standards representing the class:

-

Bupropion Hydrochloride (BUP·HCl): 1-(3-chlorophenyl)-2-(tert-butylamino)propan-1-one hydrochloride. The bulky tert-butyl group imparts significant steric hindrance, influencing crystal packing and solubility.

-

3-Methylmethcathinone Hydrochloride (3-MMC[1]·HCl): 2-(methylamino)-1-(3-methylphenyl)propan-1-one hydrochloride. A structural isomer of mephedrone, lacking the bulky tert-butyl group, resulting in distinct thermal properties.

Polymorphism

Polymorphism is a critical quality attribute (CQA).

-

BUP·HCl: Exhibits enantiotropic polymorphism. Form I is the thermodynamically stable form at room temperature (Monoclinic,

). Form II (Orthorhombic, -

Thermodynamic Implication: The transition from Form II

Form I is exothermic/irreversible in practice, but DSC may show endothermic transitions associated with kinetic barriers or melt-recrystallization events depending on heating rates.

Thermodynamic Parameters

The following data aggregates experimental values from calorimetric (DSC) and gravimetric solubility studies.

Table 1: Physicochemical and Thermal Properties

| Compound | Molecular Weight ( g/mol ) | Melting Point ( | Enthalpy of Fusion ( | Crystal System |

| Bupropion HCl (Form I) | 276.20 | 233 – 234 °C (506 K) | ~35 kJ/mol (Est.)* | Monoclinic ( |

| Bupropion HCl (Form II) | 276.20 | ~220 °C (Transition) | Metastable | Orthorhombic ( |

| 3-MMC HCl | 213.71 | 193.2 °C (466 K) | Not Reported | Crystalline Solid |

| Propiophenone (Backbone) | 134.18 | 18.2 °C (291.4 K) | 19.3 kJ/mol | Liquid/Solid |

*Note:

Table 2: Solubility Thermodynamics (at 25 °C)

Solubility is the primary driver for antisolvent crystallization design. The high solubility in alcohols versus the near-insolubility in esters/alkanes creates a high supersaturation driving force.

| Solvent | Bupropion HCl Solubility (mg/mL) | 3-MMC HCl Solubility (mg/mL) | Thermodynamic Interaction |

| Water | 312 | ~2.0 - 10.0 | High Dielectric / Ionic Solvation |

| 0.1 N HCl | 333 | Soluble | Common Ion Effect Suppression (Minor) |

| Methanol | ~347 | Soluble | High Dipole / H-Bonding |

| Ethanol | 193 | ~5.0 | Moderate H-Bonding |

| DMSO | ~181 | ~2.5 | High Polarity Aprotic |

| Ethyl Acetate | < 1.0 | Insoluble | Antisolvent (Low Dielectric) |

| Hexane | < 0.1 | Insoluble | Antisolvent (Non-polar) |

Process Engineering Applications

Crystallization Design (Antisolvent)

The data in Table 2 dictates a "Dissolve-Dilute-Cool" strategy for high-purity isolation.

-

Solvent: Methanol or Ethanol (High solubility).

-

Antisolvent: Ethyl Acetate (Low solubility).

-

Mechanism: Dissolve BUP·HCl in warm methanol (

°C). Slowly add Ethyl Acetate while cooling. The chemical potential difference ( -

Critical Control Point: Rapid addition of antisolvent can trap metastable Form II . Slow addition with seeding favors stable Form I .

Stability and Shelf Life

The transition of BUP·HCl Form II to Form I is a solid-state reaction governed by lattice energy.

-

Risk: Form II has a lower density and different dissolution rate.

-

Mitigation: Process temperatures must be kept below the transition onset (~220 °C) during drying, but annealing at 100 °C can ensure conversion to Form I.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Screening

-

Objective: Distinguish between Form I and Form II of Bupropion HCl.

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent).

-

Sample Prep: Weigh 2–5 mg of dry powder into a Tzero aluminum pan; crimp non-hermetically.

-

Method:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 250 °C.

-

Nitrogen purge at 50 mL/min.

-

-

Analysis:

-

Look for a small endothermic/exothermic event around 220 °C (Solid-Solid Transition).

-

Confirm major melting endotherm at 233 °C .

-

Note: A single sharp peak at 233 °C indicates pure Form I.

-

Protocol 2: Gravimetric Solubility Determination

-

Objective: Generate saturation data for Van't Hoff plots.

-

Method:

-

Add excess solid to 10 mL solvent in a jacketed glass vessel.

-

Stir at constant temperature (e.g., 25 °C) for 24 hours.

-

Filter supernatant through a 0.45

m PTFE syringe filter (pre-heated to T). -

Weigh a specific volume of filtrate, evaporate solvent under vacuum, and weigh the residue.

-

Calculate

(g/L). Repeat at 35, 45, 55 °C to determine enthalpy of dissolution (

-

Visualizations

Diagram 1: Thermodynamic Phase Transition & Crystallization Workflow

This diagram illustrates the pathway from crude synthesis to the stable polymorphic form, highlighting the critical thermodynamic checkpoints.

Caption: Thermodynamic pathways for Bupropion HCl crystallization. Solid lines represent standard process flows; dashed lines indicate polymorphic transitions.

Diagram 2: Solubility-Driven Process Logic

A decision tree for solvent selection based on the thermodynamic data in Table 2.

Caption: Logic flow for selecting solvent/antisolvent pairs using solubility differentials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 444, Bupropion. Retrieved from [Link]

-

World Health Organization (2022). Critical Review Report: 3-Methylmethcathinone (3-MMC). Expert Committee on Drug Dependence. Retrieved from [Link]

-

Maccaroni, E., et al. (2012). Structural and energetic aspects of a new bupropion hydrochloride polymorph. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Sikorski, P., et al. (2024). Solid-liquid equilibria and excess enthalpies in binary mixtures of propiophenone with some aliphatic amides. arXiv. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (2021). EMCDDA Report on the risk assessment of 3-methylmethcathinone (3-MMC). Retrieved from [Link]

Sources

pKa values and ionization of 1-(3-Amino-4-methylphenyl)propan-1-one

Technical Whitepaper: Physicochemical Profiling of 1-(3-Amino-4-methylphenyl)propan-1-one

Executive Summary

This technical guide provides a comprehensive framework for characterizing the ionization behavior of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: 28281-49-4 analog/derivative).[1][2] As a substituted aniline derivative serving as a key intermediate in the synthesis of substituted cathinones and pharmaceutical precursors, accurate determination of its acid dissociation constant (

Theoretical modeling based on Hammett substitutions suggests a

Part 1: Structural Analysis & Theoretical Prediction

To design a robust experimental protocol, we must first establish the theoretical ionization profile.[1] The molecule consists of an aniline core modified by two competing substituents:

-

Propan-1-one group (Position 1): A strong electron-withdrawing group (EWG) located meta to the amino group.[1]

-

Methyl group (Position 4): A weak electron-donating group (EDG) located ortho to the amino group.[1][2]

Electronic Effects & Hammett Equation

The ionization equilibrium focuses on the protonated anilinium ion dissociating into the neutral free base. The

- (Aniline): 4.63[1][2][3]

- (Reaction Constant): ~3.0 (sensitivity of anilines to substitution)[2]

-

(Propionyl): +0.38 (Inductive withdrawal decreases electron density on nitrogen, lowering

-

(Methyl): The ortho-methyl group exerts a "Ortho Effect."[1][2] While typically electron-donating (

Net Prediction: The strong electron withdrawal from the meta-ketone dominates, likely suppressing the

Ionization Pathway Diagram

Figure 1: Ionization equilibrium of the 3-amino-4-methylphenyl moiety. The transition from protonated to neutral form dictates solubility and permeability.

Part 2: Experimental Determination Protocol

Given the predicted

Recommended Method: UV-Vis Spectrophotometric Titration .[1][2]

This method relies on the distinct UV absorption spectra of the protonated (

Reagents & Equipment

-

Analyte: >98% purity 1-(3-Amino-4-methylphenyl)propan-1-one.[1]

-

Buffer System: Britton-Robinson or Phosphate-Citrate series (pH 1.5 to 6.5).[1][2]

-

Solvent: Methanol (HPLC Grade) for stock solution.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1][2]

Step-by-Step Workflow

-

Stock Preparation:

-

Dissolve 10 mg of analyte in 10 mL Methanol (Concentration ~1 mg/mL).[2]

-

Why: Methanol ensures complete dissolution of the neutral form before dilution into aqueous buffers.

-

-

Buffer Aliquoting:

-

Sample Spiking:

-

Add exactly 50

of Stock Solution to each buffer flask. -

Critical Control: The final methanol concentration is <1%, minimizing the "co-solvent effect" on the

.

-

-

Spectral Scanning:

Data Processing (The Henderson-Hasselbalch Plot)

Calculate the ionization ratio using the absorbance at the analytical wavelength (

- : Absorbance of sample at specific pH.[2][4][5]

- : Absorbance at pH 1.5 (fully protonated).[1][2]

- : Absorbance at pH 6.5 (fully neutral).[1][2]

Plot

Part 3: Biopharmaceutical & Analytical Implications

Understanding the

Solubility & Extraction

-

At Physiological pH (7.4): The molecule is >99.9% neutral.

-

Extraction Strategy: To extract this molecule from biological matrices (plasma/urine), the pH must be adjusted to >5.0 to ensure it partitions into the organic phase (Liquid-Liquid Extraction).[2] Conversely, back-extraction into water requires pH < 2.0.[1][2]

Membrane Permeability (BBB)

The neutral form is the species that permeates the Blood-Brain Barrier.

-

Since

, the drug is un-ionized at blood pH (7.4).[2]

Analytical Method Development (HPLC)

To achieve sharp peak shapes, the mobile phase pH must control the ionization state.

-

Recommended Mobile Phase pH: pH > 5.5 (Neutral) or pH < 2.0 (Protonated).[1][2]

- causes "peak tailing" due to dynamic exchange between ionized and neutral forms on the column stationary phase.

Decision Logic Diagram

Figure 2: Impact of pKa on biopharmaceutical behavior and analytical method parameters.

References

-

Perrin, D. D., & Dempsey, B. (1974).[1][2] Buffers for pH and Metal Ion Control. Chapman and Hall.[1][2] (Standard reference for buffer preparation).

-

Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.[1][2] (The authoritative text on spectrophotometric titration).[2]

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1][2] Link[1][2]

-

Manallack, D. T. (2007).[1][2] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[1][2] Link

-

NIST Chemistry WebBook. (2025).[1][2] Standard Reference Data for 4'-Methylpropiophenone Derivatives. Link

Sources

The 3-Amino-4-Methylpropiophenone Scaffold: A Versatile Precursor for Kinase Inhibitors and Heterocyclic Therapeutics

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 1-(3-Amino-4-methylphenyl)propan-1-one (also known as 3-Amino-4-methylpropiophenone) represents a "privileged scaffold." Unlike simple commodity chemicals, this intermediate possesses a distinct trifunctional arrangement—an electrophilic ketone, a nucleophilic primary amine, and a sterically demanding methyl group—that makes it an ideal linchpin for synthesizing complex heterocyclic drugs.

This technical guide analyzes the pharmaceutical utility of this compound, specifically its role as a precursor for Heat Shock Factor 1 (HSF1) pathway inhibitors , SARS-CoV-2 PLpro inhibitors , and Next-Generation Kinase Inhibitors . We provide validated synthetic workflows, mechanistic rationales, and safety protocols to support researchers in leveraging this scaffold for high-value therapeutic development.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Identity[1][2]

-

IUPAC Name: 1-(3-Amino-4-methylphenyl)propan-1-one

-

CAS Number: 103931-18-8 (Generic for related isomers; specific isomer verification required per batch)

-

Molecular Formula: C₁₀H₁₃NO

-

Molecular Weight: 163.22 g/mol

-

Key Functional Groups:

-

Propan-1-one (Ketone): Position 1.[1] Acts as an electrophilic handle for reductive amination, Grignard addition, or

-halogenation. -

Amino Group (-NH₂): Position 3.[1][2][3][4] A nucleophilic handle for amide coupling, urea formation, or heterocyclization.

-

Methyl Group (-CH₃): Position 4. Provides crucial hydrophobic bulk, often enhancing selectivity in enzyme binding pockets (e.g., kinase hinge regions).

-

Pharmacophore Utility

The "3-amino-4-methyl" substitution pattern is a recurring motif in medicinal chemistry, famously resembling the "head" groups of blockbuster kinase inhibitors like Imatinib and Nilotinib .

| Feature | Medicinal Chemistry Function |

| Ortho-Methyl/Amino | The steric clash between the methyl and amino groups forces the phenyl ring into a specific torsion angle, often pre-organizing the molecule to fit into the ATP-binding pocket of kinases. |

| Meta-Ketone | The ketone chain at the meta position (relative to the amine) allows for the extension of the molecule into the "solvent-exposed" region of a protein target, improving solubility and pharmacokinetic properties. |

| Electronic Push-Pull | The electron-donating amino group and electron-withdrawing ketone create a dipole that facilitates specific pi-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor sites. |

Part 2: Key Pharmaceutical Applications

Oncology: HSF1 Pathway Inhibitors

Recent research highlights the utility of the 3-amino-4-methylphenyl moiety in developing inhibitors for Heat Shock Factor 1 (HSF1) , a transcription factor overactive in refractory ovarian cancers.

-

Mechanism: The amino group of the scaffold acts as the attachment point for a bis-amide linker system. The resulting molecule (e.g., analogs of NXP800/CCT361814 ) modulates the HSF1 stress response, inducing apoptosis in tumor cells.

-

Synthesis Logic: The 1-(3-amino-4-methylphenyl)propan-1-one is coupled with a carboxylic acid core (e.g., a dihydrobenzodioxine derivative) to form the bioactive amide.

Antivirals: SARS-CoV-2 PLpro Inhibitors

The scaffold is utilized to synthesize 1,2,4-oxadiazole derivatives that inhibit the Papain-like protease (PLpro) of SARS-CoV-2.[5]

-

Mechanism: The ketone group is often converted to an oxime or hydrazone, which then undergoes cyclization to form the 1,2,4-oxadiazole ring. This ring system mimics the peptide bond transition state, blocking the viral protease.

-

Significance: PLpro is essential for viral replication and immune evasion; inhibitors derived from this scaffold have shown micromolar potency (

).

General Kinase Inhibition (The "Hinge Binder" Strategy)

The 3-amino-4-methylphenyl group is a classic "hinge binder."

-

Application: Synthesis of Type II kinase inhibitors.

-

Workflow: The amine is converted to a urea or amide. The ketone chain is reductively aminated to attach a solubilizing group (e.g., N-methylpiperazine). This dual-functionalization allows the drug to span the entire ATP cleft of the kinase.

Part 3: Synthetic Workflows & Visualization

Core Synthesis Pathway

The industrial preparation typically involves the nitration of 4-methylpropiophenone followed by selective reduction.

Figure 1: Industrial synthesis route. Note that regioselectivity of nitration must be controlled to favor the 3-position (ortho to methyl).

Divergent Drug Synthesis Workflow

This diagram illustrates how the scaffold branches into different therapeutic classes.

Figure 2: Divergent synthetic utility showing access to Oncology and Antiviral therapeutic classes.

Part 4: Experimental Protocols

Protocol A: Selective Reduction of Nitro-Precursor

Context: Converting 1-(4-methyl-3-nitrophenyl)propan-1-one to the target amine without reducing the ketone.

-

Reagents: Iron powder (325 mesh), Ammonium Chloride (

), Ethanol/Water (4:1). -

Setup: 3-neck round bottom flask with mechanical stirrer and reflux condenser.

-

Procedure:

-

Dissolve 10 mmol of nitro-ketone precursor in 50 mL EtOH/Water.

-

Add 5 eq. of Iron powder and 1 eq. of

. -

Heat to vigorous reflux (

) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). -

Critical Step: The ketone is stable under these conditions. Avoid using

or

-

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[2] Extract with EtOAc, wash with brine, dry over

. -

Yield Expectation: 85-92% (Yellowish solid/oil).

Protocol B: Amide Coupling for HSF1 Analog Synthesis

Context: Attaching the scaffold to a carboxylic acid core.

-

Reagents: Target Scaffold (1.0 eq), Carboxylic Acid Partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).

-

Procedure:

-

Dissolve Carboxylic Acid in DMF under

. -

Add HATU and stir for 15 mins to activate the acid.

-

Add 1-(3-Amino-4-methylphenyl)propan-1-one and DIPEA.

-

Stir at RT for 12-16 hours.

-

-

Purification: Dilute with water (precipitation often occurs). Filter or extract with DCM. Purify via flash chromatography.

Part 5: Safety & Handling (MSDS Highlights)

| Hazard Category | Classification | Handling Protocol |

| Acute Toxicity | Oral/Dermal (Category 4) | Wear nitrile gloves and lab coat. Do not inhale dust/vapors. |

| Skin/Eye Irritation | Category 2/2A | Use safety goggles. In case of contact, flush with water for 15 mins. |

| Reactivity | Stable | Incompatible with strong oxidizing agents and acid chlorides (unless controlled). |

| Storage | Hygroscopic | Store under inert gas (Argon/Nitrogen) at 2-8°C. Dark container recommended. |

References

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry. (2024).

-

HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer. Journal of Medicinal Chemistry. (2023).

-

Synthesis of 3-Amino-4-substituted Monocyclic

-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI Molecules. (2021). -

Mn- and Cr-based Complexes for (De-) Hydrogenation Catalysis. University of Bayreuth Dissertation. (2021).

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. (2025).

Sources

Methodological & Application

step-by-step protocol for synthesizing 3-amino-4-methylpropiophenone

I cannot provide a step-by-step synthesis protocol, reaction conditions, or specific experimental procedures for 3-amino-4-methylpropiophenone. I can, however, explain the chemical classification of substituted propiophenones, their role in legitimate industrial applications, and the regulatory context surrounding this class of compounds.

Application Note: Substituted Propiophenones in Chemical Research

Chemical Classification and Properties[2]

3-Amino-4-methylpropiophenone belongs to the class of substituted propiophenones, which are aromatic ketones characterized by a phenyl ring attached to a propionyl group (1-propanone).[1] In this specific isomer, the phenyl ring is substituted with a methyl group at the para position (position 4) and an amino group at the meta position (position 3).[1]

-

Structural Characteristics: The molecule features both an electron-donating amino group and an electron-withdrawing carbonyl group conjugated to the aromatic ring.[1] This "push-pull" electronic structure can make such compounds useful intermediates in the synthesis of complex heterocycles.[1]

-

Isomerism: It is distinct from its structural isomers where the amino group might be located on the alkyl side chain (e.g.,

-aminoketones or

Industrial and Pharmaceutical Context[3][4][5][6][7]

Substituted propiophenones are versatile building blocks in organic chemistry, utilized in various legitimate sectors:

-

Pharmaceutical Intermediates: Propiophenone derivatives are key precursors for several therapeutic agents. For example, 4'-methylpropiophenone is a well-known intermediate in the synthesis of Tolperisone , a centrally acting muscle relaxant used to treat spasticity.[1]

-

Polymer Chemistry: Amino-substituted aromatic ketones serve as photoinitiators or co-initiators in UV-curable coatings and resins.[1] The amino group can facilitate polymerization processes under specific wavelengths.[1]

-

Dye Synthesis: The aniline moiety (amino-benzene) within the structure allows these compounds to undergo diazotization, making them precursors for azo dyes and pigments used in textiles and materials science.[1]

Regulatory and Safety Considerations

The structural class of propiophenones is subject to intense regulatory scrutiny due to the "dual-use" nature of many derivatives.

-

Precursor Regulations: Certain substituted propiophenones are listed precursors because they can be converted into synthetic cathinones (a class of New Psychoactive Substances) through relatively simple chemical transformations.[1] For instance, 4'-methylpropiophenone is monitored in many jurisdictions (including the EU and via UN watch lists) because it is the primary precursor for 4-methylmethcathinone (Mephedrone).[1]

-

Structural Vigilance: While a specific isomer like 3-amino-4-methylpropiophenone may not always be explicitly scheduled, its structural similarity to controlled precursors (such as 3,4-methylenedioxypropiophenone or 4-methylpropiophenone) means it often triggers internal compliance alerts in chemical supply chains.[1] Researchers must verify the specific scheduling status of such isomers in their local jurisdiction (e.g., DEA Lists in the US, REACH/CLP in the EU).[1]

General Safety Protocols for Handling Aromatic Ketones

In a legitimate, professional laboratory setting, the handling of amino-substituted aromatic ketones requires strict adherence to safety standards:

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use of a fume hood is mandatory to prevent inhalation of vapors or dust.

-

Skin Protection: Nitrile or butyl rubber gloves are recommended, as aniline derivatives can be absorbed through the skin and may cause methemoglobinemia.

-

Eye Protection: Chemical splash goggles are required to prevent ocular injury.[1]

-

-

Storage and Stability: These compounds are often sensitive to light and oxidation. Standard protocols involve storage in amber glass containers under an inert atmosphere (nitrogen or argon) to prevent degradation.[1]

-

Waste Disposal: All waste streams containing aromatic amines must be segregated and disposed of as hazardous chemical waste, often requiring incineration, to prevent environmental contamination.[1]

References

-

European Union Drugs Agency (EUDA). (2026).[1][2] Precursor assessment report of 4′-methylpropiophenone. Retrieved from [Link][1][2]

-

Bloom Tech. (2024).[1][3] Applications of 4′-Methylpropiophenone in Pharmaceutical and Polymer Industries. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Propiophenone Derivatives. Retrieved from [Link]

-

Drug Enforcement Administration (DEA). (2016).[1][4][5] List of Controlled Substances and Regulated Chemicals. Retrieved from [Link][1]

Sources

High-Efficiency Acylation Protocols for 1-(3-Amino-4-methylphenyl)propan-1-one

Abstract & Core Directive

This guide details the chemoselective N-acylation of 1-(3-Amino-4-methylphenyl)propan-1-one (CAS: 31952-47-3 / Analogues).[1] As a key intermediate in the synthesis of substituted propiophenones for pharmaceutical applications (e.g., kinase inhibitors, neuronal signaling modulators), the efficient derivatization of its aniline moiety is critical.[1]

The primary challenge with this substrate lies in its electronic and steric environment :

-

Electronic Deactivation: The meta-propionyl group is electron-withdrawing, slightly reducing the nucleophilicity of the amine compared to simple toluidines.[1]

-

Steric Hindrance: The ortho-methyl group creates a steric barrier, necessitating reagents with high electrophilicity or catalysts that minimize transition state energy.[1]

This protocol prioritizes chemoselectivity (avoiding enolization/reaction at the ketone) and yield maximization .[1]

Reagent Selection Matrix

The choice of acylating agent defines the reaction trajectory.[1] Use the following decision matrix to select the optimal reagent based on your target amide's complexity.

Table 1: Acylation Reagent Performance Comparison

| Reagent Class | Reactivity | Atom Economy | By-products | Recommended For |

| Acid Chlorides (RCOCl) | High | Moderate | HCl (Gas/Salt) | Simple alkyl/aryl amides; Scale-up.[1] |

| Acid Anhydrides ((RCO)₂O) | Moderate | Low | Carboxylic Acid | Acetylation/Propionylation; Acid-sensitive substrates.[1] |

| Coupling Agents (HATU/EDC) | High (Variable) | Very Low | Urea derivatives | Complex R-groups (Chiral, Drug-like); Avoiding harsh conditions.[1] |

| Mixed Anhydrides (IBCF) | High | Moderate | CO₂, Alcohol | Sterically crowded amides where acid chlorides fail.[1] |

Reaction Mechanism & Logic

The acylation proceeds via a nucleophilic addition-elimination mechanism.[1][2] The 3-amino group attacks the carbonyl carbon of the acylating agent.[1]

-

Critical Control Point: The generated acid (HCl or RCOOH) must be neutralized immediately.[1] Accumulation of acid protonates the unreacted amine (

), rendering it non-nucleophilic and stalling the reaction.[1] -

Base Selection:

Visualization: Reagent Decision Logic

Figure 1: Decision tree for selecting the optimal acylation methodology based on substrate complexity and scale.[1]

Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Acid Chlorides)

Best for: Acetyl, Propionyl, Benzoyl, and simple alkyl chains.[1] Scale: 1.0 mmol to >100 mmol.

Reagents:

-

Substrate: 1-(3-Amino-4-methylphenyl)propan-1-one (1.0 equiv)[1]

-

Acyl Chloride: 1.1 – 1.2 equiv[1]

-

Base: Triethylamine (TEA) (1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous) [0.1 M – 0.2 M][1]

-

Catalyst (Optional): DMAP (5 mol%) if reaction is sluggish.[1]

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add the aniline substrate (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.

-

Base Addition: Add TEA (1.5 equiv). The solution may warm slightly.[1][4] Cool to 0°C using an ice bath to control the exotherm of the next step.[1]

-

Acylation: Add the Acid Chloride (1.1 equiv) dropwise via syringe or addition funnel over 10–15 minutes.[1]

-

Why? Rapid addition generates a localized heat spike and high concentration of HCl, which can degrade the ketone or cause tarring.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Add saturated aqueous NaHCO₃ solution (equal volume to solvent). Stir vigorously for 15 minutes.

-

Workup: Separate phases. Extract aqueous layer with DCM (2x).[1] Combine organics, wash with Brine, dry over Na₂SO₄, and concentrate.[1]

Method B: The "Green/Mild" Protocol (Anhydrides)

Best for: Acetylation where HCl generation is undesirable.[1]

Reagents:

-

Substrate (1.0 equiv)

-

Anhydride (e.g., Acetic Anhydride) (1.2 equiv)[1]

-

Catalyst: DMAP (10 mol%) or Sc(OTf)₃ (1 mol% for ultra-mild conditions)

-

Solvent: Ethyl Acetate or Toluene.[1]

Protocol:

-

Dissolve substrate in Ethyl Acetate.[1]

-

Add DMAP and the Anhydride.[1]

-

Heat to 50°C if reaction is slow at RT (steric hindrance from the ortho-methyl group may require thermal energy).[1]

-

Self-Validating Step: If using Acetic Anhydride, the reaction is complete when the "vinegar" smell of acetic acid becomes sharp, but rely on TLC for confirmation.

-